molecular formula C9H17NO2 B13336869 2-(Oxetan-3-ylamino)cyclohexan-1-ol

2-(Oxetan-3-ylamino)cyclohexan-1-ol

Cat. No.: B13336869
M. Wt: 171.24 g/mol
InChI Key: MPXMHYCSQMLBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxetan-3-ylamino)cyclohexan-1-ol is a cyclohexanol derivative featuring an oxetane ring substituted at the 3-position with an amino group, which is further attached to the cyclohexanol backbone at the 2-position. The oxetane ring (a four-membered oxygen-containing heterocycle) contributes to its unique physicochemical properties, including increased solubility and metabolic stability compared to larger cyclic ethers.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(oxetan-3-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C9H17NO2/c11-9-4-2-1-3-8(9)10-7-5-12-6-7/h7-11H,1-6H2

InChI Key

MPXMHYCSQMLBDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC2COC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-ylamino)cyclohexan-1-ol typically involves the formation of the oxetane ring followed by the introduction of the amino and cyclohexanol groups. One common method involves the cyclization of a suitable precursor, such as an epoxide, in the presence of a base and a nucleophile. For example, the reaction of an epoxide with an amine under basic conditions can yield the oxetane ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-ylamino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxetane ring can be reduced to form a more stable ring structure.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction of the oxetane ring can yield tetrahydrofuran derivatives .

Scientific Research Applications

2-(Oxetan-3-ylamino)cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-ylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The amino group can also participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and pharmacological differences between 2-(Oxetan-3-ylamino)cyclohexan-1-ol and related compounds:

Compound Structure Molar Mass (g/mol) Key Functional Groups Therapeutic Class Key Properties
2-(Oxetan-3-ylamino)cyclohexan-1-ol Cyclohexanol + oxetane-3-amino substituent ~215.3 (estimated) Cyclohexanol, oxetane, secondary amine Not reported Hypothesized enhanced solubility due to oxetane; potential metabolic stability
Venlafaxine (VEN) 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol 313.86 Cyclohexanol, dimethylamino, methoxyphenyl SNRI LogP ~3.5; oral bioavailability ~45%; metabolized to O-desmethylvenlafaxine
Desvenlafaxine (DVS) 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol + succinate 381.46 Cyclohexanol, phenol, dimethylamino SNRI Higher solubility than VEN; reduced CYP450-mediated metabolism
Oxepan-2-one (Hexan-6-olide) Seven-membered lactone (cyclic ester) 114.14 Lactone Industrial solvent Low water solubility; used in polymer synthesis

Key Comparisons

Structural Differences: Oxetane vs. Larger Rings: The oxetane in 2-(Oxetan-3-ylamino)cyclohexan-1-ol introduces ring strain, enhancing reactivity and solubility compared to oxepan-2-one (a seven-membered lactone) .

Physicochemical Properties: Solubility: The oxetane’s polarity likely increases aqueous solubility relative to venlafaxine (LogP ~3.5). However, this remains speculative without experimental data. Metabolic Stability: Oxetanes are known to resist oxidative metabolism compared to linear alkyl chains, suggesting improved pharmacokinetics over venlafaxine, which undergoes extensive CYP2D6-mediated demethylation .

Pharmacological Implications: Target Affinity: Venlafaxine and desvenlafaxine inhibit serotonin/norepinephrine reuptake via their aromatic and amino motifs. The absence of a methoxyphenyl group in 2-(Oxetan-3-ylamino)cyclohexan-1-ol may alter target binding, though its amine group could retain some affinity for monoamine transporters. Therapeutic Potential: While SNRIs like VEN and DVS treat depression, the target compound’s efficacy in CNS disorders remains unverified.

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